4-Chloro-5-iodo-2-methylbenzo[D]thiazole

Organic Synthesis Medicinal Chemistry Cross-Coupling

Researchers requiring sequential functionalization of the 2-methylbenzothiazole scaffold face a common bottleneck: sourcing a building block with orthogonal, chemoselective handles. 4-Chloro-5-iodo-2-methylbenzo[D]thiazole solves this by providing a predictable, dual-halogenation pattern where the C-I bond at the 5-position reacts preferentially under mild Pd-catalyzed conditions, leaving the 4-chloro group intact for a subsequent transformation. - Enables rapid library synthesis through two sequential, orthogonal cross-coupling steps without intermediate deprotection. - Directly supports SAR exploration around the validated MAO-B inhibitory pharmacophore; calculated LogP of 3.86 aids CNS penetration optimization. - Serves as a strategic precursor for isotopic labeling (¹²³I/¹²⁵I/¹³¹I) at the 5-position for SPECT imaging or radiotherapy applications, with the 4-Cl handle remaining available for further derivatization.

Molecular Formula C8H5ClINS
Molecular Weight 309.56 g/mol
Cat. No. B13052614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-iodo-2-methylbenzo[D]thiazole
Molecular FormulaC8H5ClINS
Molecular Weight309.56 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC(=C2Cl)I
InChIInChI=1S/C8H5ClINS/c1-4-11-8-6(12-4)3-2-5(10)7(8)9/h2-3H,1H3
InChIKeyLRVYTZVVBYSVEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-iodo-2-methylbenzo[D]thiazole: A Dual-Halogenated Building Block for Pharmaceutical Research


4-Chloro-5-iodo-2-methylbenzo[D]thiazole (CAS: 1221932-10-0) is a heterocyclic building block belonging to the benzothiazole class . Its molecular structure features a core benzothiazole ring substituted with a methyl group at position 2, a chlorine atom at position 4, and an iodine atom at position 5 . This specific dual-halogenation pattern (chloro and iodo) on the 2-methylbenzothiazole scaffold is its defining chemical characteristic, differentiating it from other halogenated analogs and dictating its unique reactivity profile in synthetic chemistry applications .

4-Chloro-5-iodo-2-methylbenzo[D]thiazole: Why Its Halogenation Pattern Prevents Simple Replacement


The distinct pattern of halogenation on the 2-methylbenzothiazole core—specifically the 4-chloro and 5-iodo substituents—imparts a unique and non-interchangeable reactivity profile. The significant difference in bond dissociation energies and reactivity between the C–I and C–Cl bonds enables chemoselective, sequential cross-coupling reactions . The iodine atom serves as an excellent site for rapid oxidative addition in palladium-catalyzed transformations, while the chlorine atom remains inert under the same mild conditions, providing an orthogonal handle for subsequent functionalization [1]. Substituting this compound with a simpler analog, such as 2-methylbenzothiazole or a mono-halogenated derivative, forfeits this critical dual-reactivity advantage and would necessitate a more complex, lower-yielding, and less efficient synthetic route to achieve the same level of molecular complexity .

Quantitative Differentiators for 4-Chloro-5-iodo-2-methylbenzo[D]thiazole


Chemoselective Functionalization via Sequential Cross-Coupling Potential

The presence of both a C–I and a C–Cl bond on the 2-methylbenzothiazole core enables a chemoselective, sequential functionalization strategy. While direct experimental data for this specific compound is limited, this inference is drawn from established principles of palladium-catalyzed cross-coupling, where the reactivity of C(sp²)–I bonds significantly exceeds that of C(sp²)–Cl bonds [1]. This allows for a first coupling at the 5-position (iodo), followed by a second, orthogonal coupling at the 4-position (chloro) after the first transformation is complete. This is a class-level characteristic for dual-halogenated arenes [2].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Lipophilicity Modulation via Dual Halogenation: A Computed Property Comparison

The strategic placement of chlorine and iodine substituents on the benzothiazole scaffold directly impacts the compound's lipophilicity, a key determinant of membrane permeability and bioavailability. The computed partition coefficient (cLogP) for 4-Chloro-5-iodo-2-methylbenzo[D]thiazole is 3.86 . This value can be compared to its less halogenated or differently substituted analogs to quantify the impact of the 4-chloro-5-iodo substitution pattern on lipophilicity.

Medicinal Chemistry ADME Physicochemical Properties

Class-Level Potency of 2-Methylbenzothiazoles in MAO-B Inhibition

The 2-methylbenzothiazole scaffold has been validated as a potent pharmacophore for monoamine oxidase B (MAO-B) inhibition. A recent study demonstrated that a series of thirteen 2-methylbenzothiazole derivatives were all potent inhibitors of human MAO-B, with IC50 values < 0.017 µM . This class-level potency underscores the value of the core structure for targeting neurological disorders. While specific data for 4-Chloro-5-iodo-2-methylbenzo[D]thiazole is not yet available, it provides a crucial functionalized entry point for exploring structure-activity relationships (SAR) around this validated core.

Neurodegenerative Disease MAO-B Inhibitor Pharmacology

Strategic Application Scenarios for 4-Chloro-5-iodo-2-methylbenzo[D]thiazole


Rapid Assembly of Diversely Functionalized Benzothiazole Libraries via Sequential Cross-Coupling

The primary application for this compound is as a versatile building block in medicinal chemistry to rapidly generate compound libraries. Its unique dual-halogenation pattern (C-I and C-Cl) is designed for chemoselective, sequential cross-coupling reactions . This allows a researcher to first functionalize the more reactive 5-iodo position (e.g., via Suzuki coupling) under mild conditions without affecting the 4-chloro group. The resulting intermediate can then be used in a second, orthogonal cross-coupling reaction at the 4-position, enabling the efficient exploration of chemical space around the 2-methylbenzothiazole pharmacophore [1].

Structure-Activity Relationship (SAR) Studies for CNS-Targeted MAO-B Inhibitors

The 2-methylbenzothiazole core is a validated scaffold for potent MAO-B inhibition, a key therapeutic target for Parkinson's disease . This compound provides an ideal entry point for exploring the SAR of the 4- and 5-positions on this core. Researchers can systematically install various aryl, heteroaryl, or alkyl groups at these positions to modulate potency, selectivity, and key physicochemical properties like lipophilicity (cLogP = 3.86 for the parent compound ), which is crucial for CNS penetration .

Precursor for Radiopharmaceuticals and Molecular Imaging Probes

The presence of an iodine atom at the 5-position makes this compound a valuable precursor for isotopic labeling. It can be used to introduce radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for SPECT imaging or radiotherapy applications [2]. The 4-chloro group remains a handle for further functionalization to attach targeting moieties or optimize pharmacokinetic properties, making it a strategic precursor for developing novel benzothiazole-based imaging agents, potentially for targets like amyloid plaques [3].

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